1-Chloro-4-[2-(4-fluorophenoxy)propoxy]benzene
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Overview
Description
1-Chloro-4-[2-(4-fluorophenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a chloro group and a fluorophenoxypropoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-4-[2-(4-fluorophenoxy)propoxy]benzene typically involves the reaction of 1-chloro-4-iodobenzene with 4-fluorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
1-Chloro-4-[2-(4-fluorophenoxy)propoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy or amino derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-[2-(4-fluorophenoxy)propoxy]benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Pharmaceutical Research: It is investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[2-(4-fluorophenoxy)propoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluorophenoxypropoxy groups allows it to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Chloro-4-[2-(4-fluorophenoxy)propoxy]benzene can be compared with similar compounds such as:
1-Chloro-4-phenoxybenzene: Lacks the fluorophenoxypropoxy group, making it less versatile in certain applications.
1-Chloro-4-fluorobenzene: Simpler structure with only a chloro and fluorine substituent, limiting its reactivity.
1-Chloro-2,4-difluorobenzene: Contains two fluorine atoms, which can influence its chemical behavior differently.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
IUPAC Name |
1-chloro-4-[2-(4-fluorophenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFO2/c1-11(19-15-8-4-13(17)5-9-15)10-18-14-6-2-12(16)3-7-14/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJHYUGERHFRTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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